2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride

Description

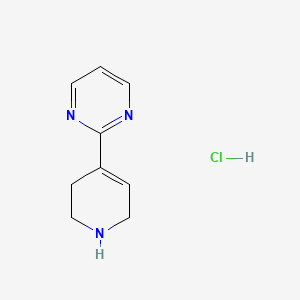

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride is a bicyclic organic compound comprising a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) linked to a partially saturated tetrahydropyridine moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-4-11-9(12-5-1)8-2-6-10-7-3-8;/h1-2,4-5,10H,3,6-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZBCPWIHABWIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=NC=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride typically involves the reaction of pyrimidine derivatives with tetrahydropyridine intermediates. One common method includes the Diels-Alder reaction, where a key intermediate reacts with benzyl 1,2,3-triazine-5-carboxylate, followed by hydrogenation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis, where the compound is synthesized in large quantities under controlled conditions. This ensures high purity and consistency, which is crucial for its application in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction, oxygen or peroxides for oxidation, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce tetrahydropyridine derivatives .

Scientific Research Applications

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with pyridine and pyrimidine derivatives, but key differences in substituents and ring systems significantly influence physicochemical and biological properties. Below is a comparison with two closely related compounds from the evidence:

a. 6-(2,6-Dichlorophenyl)-2-[[4-[2-(diethylamino)ethoxy]phenyl]amino]-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one Dihydrochloride

- Structure: A pyrido[2,3-d]pyrimidinone core with a dichlorophenyl group, diethylaminoethoxy substituent, and methyl group.

- Key Features: Higher molecular weight (585.37 g/mol) due to bulky substituents. Dichlorophenyl and pyrido-pyrimidinone moieties are associated with kinase inhibition (e.g., EGFR or VEGFR targets) .

b. 5-Methoxy-3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole Hemisuccinate

- Structure : An indole ring substituted with methoxy and tetrahydropyridinyl groups.

- Key Features :

- The indole core facilitates π-π stacking interactions with aromatic residues in receptors (e.g., serotonin receptors).

- Methoxy group increases electron density, altering binding affinity compared to unsubstituted analogs.

- Hemisuccinate salt improves aqueous solubility but may reduce thermal stability compared to hydrochloride salts .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Bioactivity : Pyrimidine derivatives often exhibit kinase inhibitory activity, while indole analogs (e.g., the hemisuccinate compound) may target neurotransmitter receptors. The absence of bulky substituents in the target compound could favor selectivity for specific enzymes or receptors .

- Solubility vs. Bioavailability : Hydrochloride salts generally offer better aqueous solubility than hemisuccinates, but the latter may provide controlled release in vivo.

- Thermal Stability: Pyrido-pyrimidinone derivatives (e.g., the dichlorophenyl compound) with rigid fused-ring systems typically show higher thermal stability than non-fused analogs.

Biological Activity

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride (CAS Number: 182416-08-6) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a tetrahydropyridinyl group, which is known to influence its biological activity. The linear formula for this compound is , and it has a molecular weight of approximately 196.66 g/mol. Its structural characteristics suggest potential interactions with various biological targets.

1. Calcium Channel Blockade

Research indicates that compounds similar to this compound act as blockers of N-type voltage-gated calcium channels. These channels are crucial in neurotransmitter release and modulation of synaptic transmission. Inhibition of these channels can lead to therapeutic effects in conditions such as neuropathic pain and epilepsy .

2. Antimicrobial and Anticancer Properties

The pyrimidine nucleus has been associated with various biological activities, including antimicrobial and anticancer effects. A review highlighted that derivatives of pyrimidine exhibit significant activity against a range of pathogens and cancer cell lines . The presence of the tetrahydropyridinyl moiety may enhance these properties through improved binding affinity to biological targets.

Structure-Activity Relationships (SAR)

The position and nature of substituents on the pyrimidine ring significantly influence the biological activity of the compound. For example, modifications at specific positions on the pyrimidine ring can enhance or diminish activity against various biological targets .

Table 1: Summary of Structure-Activity Relationships

| Substituent Position | Activity Type | Effect on Activity |

|---|---|---|

| 2 | Antimicrobial | Enhanced |

| 4 | Anticancer | Diminished |

| 6 | Calcium Channel Blocker | Enhanced |

Case Study 1: Neuropathic Pain Models

In a study examining the efficacy of calcium channel blockers in neuropathic pain models, derivatives similar to this compound demonstrated significant analgesic effects. The mechanism involved modulation of neurotransmitter release via calcium channel blockade .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer potential of pyrimidine derivatives in vitro against various cancer cell lines. The results indicated that certain modifications to the tetrahydropyridinyl group could enhance cytotoxicity against breast cancer cells while maintaining low toxicity in normal cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of any compound. Preliminary studies suggest that derivatives exhibit moderate metabolic stability and favorable absorption characteristics. However, further investigations are needed to elucidate their safety profile and long-term effects in vivo.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride?

- Methodological Answer : Key steps include:

- Precursor Selection : Use pyrimidine derivatives with reactive sites (e.g., chloropyrimidines) to facilitate nucleophilic substitution with tetrahydropyridine intermediates .

- Catalytic Hydrogenation : Employ palladium or platinum catalysts under controlled hydrogen pressure (1–3 atm) to reduce pyridine rings to tetrahydropyridines while avoiding over-reduction .

- Purification : Utilize reverse-phase HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water to isolate the hydrochloride salt .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation of this compound?

- Methodological Answer :

- NMR : - and -NMR to confirm substitution patterns (e.g., pyrimidine C4 vs. pyridine N1 connectivity). For example, -NMR peaks at δ 2.5–3.0 ppm indicate tetrahydropyridine protons .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 222.1 for the free base) .

- XRD : Single-crystal X-ray diffraction to resolve stereochemical ambiguities in the tetrahydropyridine ring .

Advanced Research Questions

Q. How can researchers address discrepancies between computational docking results and experimental binding affinity data for this compound in kinase inhibition studies?

- Methodological Answer :

- Force Field Adjustments : Use molecular dynamics (MD) simulations with AMBER or CHARMM force fields, parameterizing partial charges for the protonated pyrimidine nitrogen .

- Solvent Effects : Include explicit water molecules in docking models (e.g., using Glide XP mode) to account for solvation entropy changes .

- Experimental Validation : Perform surface plasmon resonance (SPR) with immobilized kinase domains to measure on-rates () and off-rates () under physiological pH (7.4) .

Q. What strategies mitigate diastereomer formation during the synthesis of tetrahydropyridine intermediates?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP-ligated ruthenium complexes for asymmetric hydrogenation of pyridine precursors, achieving >90% enantiomeric excess (ee) .

- Temperature Control : Maintain hydrogenation temperatures below 40°C to prevent racemization of the tetrahydropyridine ring .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize intermediates with chiral resolving agents (e.g., dibenzoyl tartaric acid) .

Q. How can researchers analyze and address batch-to-batch variability in hydrochloride salt stability?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via UPLC-MS. Hydrolysis of the tetrahydropyridine ring often produces pyridine derivatives, detectable as new peaks at m/z 180–190 .

- Counterion Screening : Compare hydrochloride with alternative salts (e.g., besylate or tosylate) for improved hygroscopicity .

- Solid-State NMR : Characterize crystallinity changes using -NMR to assess chloride ion mobility in the lattice .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data reported in aqueous vs. organic solvents?

- Methodological Answer :

- pH-Dependent Solubility : Perform pH-solubility profiling (pH 1–8) using a shake-flask method. The hydrochloride salt shows maximal solubility (~50 mg/mL) at pH < 3 due to protonation of the pyrimidine nitrogen .

- Co-Solvent Systems : Use ethanol-water (30:70 v/v) or PEG-400 to enhance solubility in neutral pH conditions .

- DSC/TGA : Correlate thermal events (e.g., melting endotherms at 180–190°C) with polymorphic forms affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.